Cas no 1212058-00-8 (1-(Pyridin-4-yl)cyclobutanamine)

1-(Pyridin-4-yl)cyclobutanamine 化学的及び物理的性質
名前と識別子
-
- 1-(Pyridin-4-yl)cyclobutanamine
- 1-(PYRIDIN-4-YL)CYCLOBUTAN-1-AMINE
- Cyclobutanamine,1-(4-pyridinyl)-
- AMCB00059
- 1-pyridin-4-ylcyclobutan-1-amine
- AB55050
- AM85501
- Z2526439760
-
- MDL: MFCD09910040
- インチ: 1S/C9H12N2/c10-9(4-1-5-9)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2
- InChIKey: IDWHILRTFFJHIU-UHFFFAOYSA-N
- ほほえんだ: NC1(C2C=CN=CC=2)CCC1
計算された属性
- せいみつぶんしりょう: 148.1
- どういたいしつりょう: 148.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 257.5±23.0 °C at 760 mmHg
- フラッシュポイント: 133.3±9.8 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
1-(Pyridin-4-yl)cyclobutanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Pyridin-4-yl)cyclobutanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM244487-500mg |
1-(Pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95% | 500mg |
$1154 | 2023-01-19 | |
Enamine | EN300-303591-0.1g |
1-(pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95.0% | 0.1g |
$285.0 | 2025-03-19 | |
TRC | P992480-50mg |
1-(Pyridin-4-yl)cyclobutanamine |
1212058-00-8 | 50mg |
$1568.00 | 2023-05-17 | ||
Enamine | EN300-303591-1.0g |
1-(pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95.0% | 1.0g |
$819.0 | 2025-03-19 | |
Enamine | EN300-303591-10.0g |
1-(pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95.0% | 10.0g |
$5948.0 | 2025-03-19 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00384-5g |
1-(pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95% | 5g |
$3000 | 2023-09-07 | |
Aaron | AR01B6UO-100mg |
1-(pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95% | 100mg |
$417.00 | 2023-12-16 | |
Enamine | EN300-303591-1g |
1-(pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95% | 1g |
$819.0 | 2023-09-05 | |
Aaron | AR01B6UO-2.5g |
1-(pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 95% | 2.5g |
$2327.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316021-500mg |
1-(Pyridin-4-yl)cyclobutan-1-amine |
1212058-00-8 | 98% | 500mg |
¥14929.00 | 2024-08-09 |
1-(Pyridin-4-yl)cyclobutanamine 関連文献
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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1-(Pyridin-4-yl)cyclobutanamineに関する追加情報
Introduction to 1-(Pyridin-4-yl)cyclobutanamine (CAS No. 1212058-00-8)
1-(Pyridin-4-yl)cyclobutanamine, identified by its CAS number 1212058-00-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclobutane ring fused with a pyridine moiety, has garnered attention due to its unique structural properties and potential applications in drug development. The pyridine ring, a common pharmacophore in many bioactive molecules, contributes to the compound's ability to interact with biological targets, making it a promising candidate for further investigation.
The structural composition of 1-(Pyridin-4-yl)cyclobutanamine is characterized by its bicyclic structure, which combines the rigidity of the cyclobutane ring with the electron-rich nature of the pyridine group. This combination not only influences its chemical reactivity but also its pharmacological profile. The cyclobutane ring provides a stable scaffold, while the pyridine moiety offers opportunities for hydrogen bonding and coordination interactions with biological receptors.
In recent years, there has been growing interest in developing novel compounds that incorporate both cycloalkane and heterocyclic structures. These types of molecules are particularly attractive in medicinal chemistry due to their ability to modulate biological pathways effectively. 1-(Pyridin-4-yl)cyclobutanamine exemplifies this trend, as it combines the benefits of both structural motifs. The presence of the pyridine group allows for interactions with various biological targets, including enzymes and receptors, while the cyclobutane ring enhances metabolic stability and bioavailability.
One of the most compelling aspects of 1-(Pyridin-4-yl)cyclobutanamine is its potential as a building block for more complex drug candidates. Its unique structure makes it amenable to derivatization, allowing chemists to modify specific regions while retaining the core pharmacophoric features. This flexibility is crucial in drug discovery, where fine-tuning molecular properties can significantly impact efficacy and selectivity. Researchers have explored various synthetic routes to access derivatives of this compound, demonstrating its versatility in medicinal chemistry applications.
The pharmacological potential of 1-(Pyridin-4-yl)cyclobutanamine has been explored in several preclinical studies. Its ability to interact with biological targets suggests that it may have therapeutic applications in areas such as inflammation, pain management, and neurodegenerative diseases. For instance, studies have indicated that derivatives of this compound can modulate enzyme activity and receptor binding, leading to potential therapeutic effects. These findings highlight the importance of continued research into this class of molecules.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 1-(Pyridin-4-yl)cyclobutanamine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help optimize drug candidates more efficiently. By leveraging computational tools alongside traditional wet chemistry approaches, scientists can accelerate the drug discovery process significantly.
The synthesis of 1-(Pyridin-4-yl)cyclobutanamine involves multi-step organic reactions that require careful optimization. Key steps typically include cyclization reactions to form the cyclobutane ring and functional group transformations to introduce the pyridine moiety. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound in larger quantities for research purposes.
In conclusion, 1-(Pyridin-4-yl)cyclobutanamine (CAS No. 1212058-00-8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of a cyclobutane ring and a pyridine group makes it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to uncover new applications for this molecule, underscoring its importance in modern drug discovery efforts.
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